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Zinc finger protein 638 (1756-1764) -

Zinc finger protein 638 (1756-1764)

Catalog Number: EVT-244004
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Description
Zinc finger protein 638
Overview

Zinc finger protein 638 is a significant protein encoded by the ZNF638 gene in humans. This protein is primarily located in the nucleoplasm and plays a crucial role in binding to cytidine-rich sequences within double-stranded DNA. It is characterized by three types of domains: MH1, MH2 (which appears three times), and MH3. These domains are integral to the protein's functions related to packaging, transferring, or processing RNA transcripts. Additionally, multiple alternatively spliced transcript variants exist for this gene, although the biological relevance of some variants remains uncertain .

Source and Classification

Zinc finger proteins are a large family of proteins that contain zinc finger motifs, which facilitate their interaction with DNA and RNA. The classification of zinc finger proteins includes various types, such as C2H2-type, PHD-type, and LIM-type zinc fingers, each characterized by distinct structural features and functions . Zinc finger protein 638 belongs to the C2H2 class, known for its ability to bind specific DNA sequences through its zinc-finger domains.

Synthesis Analysis

Methods and Technical Details

The synthesis of zinc finger protein 638 can be achieved through recombinant DNA technology. This involves cloning the ZNF638 gene into an expression vector, followed by transformation into suitable host cells (such as Escherichia coli or mammalian cells). The process typically includes:

  1. Cloning: The ZNF638 gene is amplified using polymerase chain reaction and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into host cells via methods like heat shock or electroporation.
  3. Expression: Induction of protein expression is achieved using specific inducers (e.g., IPTG for bacterial systems).
  4. Purification: The expressed protein is purified using techniques such as affinity chromatography or ion-exchange chromatography.

These methods ensure that the resulting zinc finger protein 638 retains its functional integrity for subsequent analyses .

Molecular Structure Analysis

Structure and Data

Zinc finger protein 638 features a complex molecular structure that includes several distinct domains responsible for its DNA-binding capabilities. The primary structure consists of multiple zinc finger motifs that coordinate with zinc ions through cysteine and histidine residues.

  • Molecular Weight: Approximately 220,622.9 Daltons.
  • Theoretical Isoelectric Point: 6.31.
  • Domain Composition:
    • MH1 domain
    • Three MH2 domains
    • MH3 domain

Crystallographic studies have shown that these domains typically consist of two β-sheets and one α-helix, which are critical for their interaction with nucleic acids .

Chemical Reactions Analysis

Reactions and Technical Details

Zinc finger protein 638 participates in various biochemical reactions primarily related to gene regulation and transcriptional control. Key interactions include:

  • Binding to DNA: The protein binds to specific cytidine-rich sequences in double-stranded DNA, influencing transcriptional activity.
  • Protein-Protein Interactions: It has been shown to interact with other proteins such as FHL2 (four-and-a-half LIM domains protein 2), which may modulate its function in cellular processes .

These interactions are crucial for the regulation of gene expression and cellular responses.

Mechanism of Action

Process and Data

The mechanism of action of zinc finger protein 638 involves its binding to specific DNA sequences, which facilitates the recruitment of transcriptional co-regulators and chromatin remodeling complexes. This process can lead to:

  1. Activation or Repression of Gene Expression: Depending on the context, it can either promote or inhibit the transcription of target genes.
  2. Regulation of RNA Processing: Zinc finger protein 638 may also influence alternative splicing events by interacting with splicing regulators .

Data suggest that its activity is essential for maintaining proper cellular functions related to metabolism and development.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zinc finger protein 638 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions due to its hydrophilic regions.
  • Stability: The presence of zinc ions contributes to the structural stability of the protein.
  • Thermal Stability: The protein maintains functionality over a range of temperatures typical for cellular environments.

These properties are essential for its biological function and interaction with other molecular partners .

Applications

Scientific Uses

Zinc finger protein 638 has several applications in scientific research:

  • Gene Regulation Studies: Its role in transcriptional regulation makes it a valuable tool for studying gene expression mechanisms.
  • Therapeutic Targets: Given its involvement in metabolic processes, it could be explored as a target for therapies related to metabolic disorders.
  • Biotechnology: Zinc finger proteins are used in genetic engineering applications, including the development of custom transcription factors for targeted gene editing.
Molecular Mechanisms of Zinc Finger Protein 638 (ZNF638) in Transcriptional Regulation

Structural Domains and Functional Motifs of ZNF638

ZNF638 belongs to the zinc finger protein (ZFP) superfamily, one of the largest transcription factor classes in eukaryotic genomes characterized by zinc-coordinating domains that facilitate nucleic acid binding and protein interactions. The human ZNF638 gene encodes a 1978-amino acid nucleoplasmic protein with three distinctive domain types: MH1, MH2 (present in three tandem repeats), and MH3 [6]. These domains collectively enable ZNF638's multifunctional capabilities in transcriptional regulation:

  • C2H2 Zinc Finger Domains: As classical zinc finger motifs with a C-x2-4-C-x12-H-x3-5-H configuration, these domains mediate sequence-specific DNA recognition through α-helical structures that insert into DNA major grooves. ZNF638 contains multiple C2H2 domains that confer high-affinity binding to cytidine-rich sequences in double-stranded DNA [3] [6].
  • RNA Recognition Motif (RRM): This domain facilitates interactions with RNA molecules, suggesting ZNF638's potential involvement in post-transcriptional regulation and RNA processing.
  • Serine/Arginine-Rich (SR) Domain: This intrinsically disordered region supports protein-protein interactions and may facilitate recruitment of splicing factors or other transcriptional co-regulators [6].

Table 1: Structural Domains of ZNF638 Protein

DomainStructureFunctionPosition
MH1Not fully characterizedNuclear localization, DNA associationN-terminal region
MH2Tandem repeats (x3)Protein-protein interactions, transcriptional co-activationCentral region
MH3Zinc-coordinatingDNA binding specificityC-terminal region
C2H2 Zinc FingersCX₂₋₄CX₁₂HX₂₋₆HSequence-specific DNA recognitionMultiple locations
RRMβ-sheet/α-helical foldRNA bindingCentral region
SR DomainDisordered, arginine/serine-richProtein-protein interactions, splicing regulationC-terminal region

Role of the MH1, MH2, and MH3 Domains in DNA/RNA Binding

The tripartite domain architecture (MH1, MH2, MH3) establishes ZNF638 as a versatile nucleic acid-binding protein with distinct regulatory capabilities:

  • MH1 Domain: Though structurally less characterized than other domains, MH1 facilitates nuclear localization and DNA association. This domain enables ZNF638's nucleoplasmic distribution and its targeting to specific genomic regions, including promoter sequences of metabolically relevant genes such as ANGPTL8 and PPARγ [4] [6].
  • MH2 Domains: The three tandem MH2 repeats primarily mediate protein-protein interactions essential for transcriptional co-activation functions. These domains facilitate ZNF638's recruitment of key transcriptional regulators including CCAAT/enhancer-binding proteins (C/EBPs), thereby enabling cooperative regulation of target genes like PPARγ during adipocyte differentiation [1] [4]. Structural studies suggest MH2 domains adopt α-helical bundles that serve as interaction surfaces for transcriptional complexes.
  • MH3 Domain: This C-terminal zinc-coordinating domain contributes significantly to DNA binding specificity. The MH3 domain enables ZNF638 to recognize and bind cytosine-rich DNA sequences, particularly within promoter regions of target genes. This sequence-specific binding was demonstrated through chromatin immunoprecipitation assays showing ZNF638 enrichment at the ANGPTL8 promoter in adipocytes [4] [6].

Through combinatorial action of these domains, ZNF638 exhibits dual nucleic acid binding capacity – MH1 and MH3 domains anchor the protein to specific DNA sequences while RRM domains potentially engage RNA transcripts, suggesting a possible role in coordinating transcriptional and post-transcriptional processes. This dual functionality positions ZNF638 as a multimodal regulator of gene expression in metabolic tissues [1] [6].

Interaction With Histone Deacetylases (HDAC1) for Transcriptional Repression

Beyond transcriptional activation, ZNF638 functions as a potent transcriptional repressor through recruitment of epigenetic modifiers, particularly histone deacetylases (HDACs). The molecular mechanism involves:

  • HDAC1 Recruitment: ZNF638 directly interacts with HDAC1 through its MH2 domains, forming a repressor complex that catalyzes histone deacetylation at target gene promoters. This interaction was experimentally validated through co-immunoprecipitation studies in adipocytes, demonstrating robust ZNF638-HDAC1 complex formation [4].
  • Targeted Repression of ANGPTL8: Genome-wide analyses revealed that ZNF638 specifically binds to the promoter region of ANGPTL8 (angiopoietin-like protein 8), a critical regulator of triglyceride metabolism. Recruitment of HDAC1 by ZNF638 results in histone H3 deacetylation (H3K27ac removal) at the ANGPTL8 locus, establishing a repressive chromatin state that suppresses gene transcription [4].
  • Estrogen-Dependent Regulation: The ZNF638-HDAC1 repressor complex exhibits sexual dimorphism in its regulatory function. Estrogen signaling enhances ZNF638 expression and activity in female adipose tissue, establishing a negative regulatory axis where ZNF638 represses ANGPTL8 transcription. This mechanism explains improved triglyceride homeostasis in premenopausal women compared to men or postmenopausal women [4].

This repressive mechanism has significant metabolic consequences, as demonstrated in adipose-specific ZNF638 knockout mice (FKO). Female ZNF638 FKO mice exhibited elevated ANGPTL8 expression in inguinal white adipose tissue (iWAT), resulting in increased serum triglyceride levels and reduced lipoprotein lipase (LPL) activity. Administration of ANGPTL8-neutralizing antibodies reversed these metabolic abnormalities, confirming the functional significance of the ZNF638-HDAC1-ANGPTL8 regulatory axis in lipid metabolism [4].

Zinc Finger-Mediated Recruitment of Chromatin-Modifying Complexes

ZNF638 functions as a scaffolding protein that coordinates the assembly of multi-protein chromatin-modifying complexes through its zinc finger domains:

  • Epigenetic Complex Assembly: The C2H2 zinc finger domains serve as platforms for recruiting chromatin-modifying enzymes beyond HDAC1, including histone methyltransferases and demethylases. This recruitment enables combinatorial epigenetic modifications at target loci [2] [4].
  • Transcriptional Co-regulation: Through simultaneous DNA binding via zinc finger domains and protein interactions via MH2 domains, ZNF638 bridges sequence-specific recognition with epigenetic remodeling. This dual functionality was demonstrated in studies showing ZNF638-dependent changes in both histone acetylation and methylation marks at thermogenic gene promoters during adipocyte differentiation [1] [2].
  • Context-Dependent Regulation: The composition of ZNF638-associated complexes varies according to cellular context. In thermogenic adipocytes, ZNF638 associates with phosphorylated CREB (cAMP response element-binding protein) upon β-adrenergic stimulation. This interaction facilitates recruitment of the transcriptional co-activator p300, which possesses histone acetyltransferase activity, to thermogenic gene promoters including UCP1 and PGC1α [1].
  • Splicing Regulation: Emerging evidence suggests ZNF638's zinc finger domains may also participate in RNA processing. The SR domain enables interaction with spliceosomal components, potentially coupling transcriptional regulation with alternative splicing events during adipogenesis [4] [6].

Table 2: Chromatin-Modifying Complexes Recruited by ZNF638

Transcriptional ComplexZNF638 Interaction DomainEpigenetic ModificationTarget GenesFunctional Outcome
ZNF638-HDAC1 ComplexMH2 domainsHistone deacetylation (H3K27ac removal)ANGPTL8Transcriptional repression of lipase inhibitor
ZNF638-p300/CREB ComplexZinc finger domainsHistone acetylation (H3K27ac addition)UCP1, PGC1αActivation of thermogenic program
ZNF638-CTBP ComplexMH2 domainsHistone deacetylation, methylationDifferentiation genesKeratinocyte differentiation
ZNF638-KDM1A/RCOR1 ComplexZinc finger domainsHistone demethylationProgenitor genesSuppression of progenitor phenotype

Properties

Product Name

Zinc finger protein 638 (1756-1764)

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